

X-ray Crystallographic Analysis of 8-Chloroquinoline Complexes: A Comparative Guide

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Compound of Interest

Compound Name: 8-Chloroquinoline

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The landscape of medicinal and materials chemistry often hinges on the precise understanding of molecular structures. For complexes involving **8-chloroquinoline**, a versatile ligand known for its role in the development of therapeutic agents and functional materials, X-ray crystallography stands as the definitive method for elucidating three-dimensional atomic arrangements. This guide provides a comparative analysis of the X-ray crystallographic data of **8-chloroquinoline** and its coordination complexes, offering insights into their synthesis, structure, and the analytical techniques used for their characterization.

Performance Comparison: Crystallographic Data of 8-Chloroquinoline Complexes

The precise coordination environment of **8-chloroquinoline** complexes can be meticulously detailed through single-crystal X-ray diffraction. The following table summarizes key crystallographic parameters for a selection of transition metal complexes featuring **8-chloroquinoline** or its close derivatives, providing a basis for structural comparison.

Complex	Metal Center	Crystal System	Space Group	a (Å)	b (Å)	c (Å)	α (°)	β (°)	γ (°)	Key Bond Lengths (Å)
Dichlorido[8-(diphenylphosphanyl)quinoline- κ^2 N,P]palladium(II)	Pd(II)	Monoclinic	P2 ₁ /n	10.339(1)	13.080(1)	14.509(2)	90	108.08(1)	90	Pd—P: 2.238(1), Pd—N: 2.138(3), Pd—Cl(trans to P): 2.362(1), Pd—Cl(trans to N): 2.290(1)[1][2]
Dichlorido[8-(diphenylphosphanyl)-2-methylquinoline]	Pd(II)	Monoclinic	P2 ₁ /c	10.024(1)	16.378(2)	12.518(2)	90	99.18(1)	90	Pd—P: 2.235(1), Pd—N: 2.164(2), Pd—Cl(tra

line- $\kappa^2\text{N,P}$]palla dium(II)											ns to P): 2.368 (1), Pd— Cl(tra ns to N): 2.288 (1)[3]
Bis(5- chloro -7- brom o-8- hydro xyqui nolina to)co pper(I I)	Cu(II)	Triclin ic	P-1	8.453 (2)	9.683 (2)	11.08 3(3)	81.34 (3)	71.37 (3)	85.05 (3)		Cu— O: 1.920 (2), 1.926 (2), Cu— N: 1.964 (2), 1.953 (2)[4]
Dichl orido{ 8-[2- (dime thyla mino) ethyla mino] quinol ine- $\kappa^3\text{N,N}$ 'N' '}zinc(II)	Zn(II)	Ortho rhom bic	P2 ₁ 2 ₁ 2 ₁	23.64 03(6)	7.568 2(2)	8.032 9(3)	90	90	90		Zn— N(qui noline): 2.163 (3), Zn— N(eth ylami no): 2.128 (3), Zn— N(dim ethyla

mino)

:

2.278

(3),

Zn—

Cl:

2.304

(1),

2.333

(1)[5]

Experimental Protocols

A detailed understanding of the experimental conditions is paramount for the reproduction and validation of scientific findings. Below are the methodologies employed in the synthesis and crystallographic analysis of the featured complexes.

Synthesis of Dichlorido[8-(diphenylphosphanyl)quinoline- κ^2 N,P]palladium(II)

The synthesis of the dichloridopalladium(II) complex of 8-(diphenylphosphanyl)quinoline was achieved by reacting the ligand with a palladium(II) salt.[1] The resulting product was then recrystallized from hot acetonitrile to yield yellow, block-shaped crystals suitable for X-ray diffraction analysis.[1]

Synthesis of Bis(5-chloro-7-bromo-8-hydroxyquinolinato)copper(II)

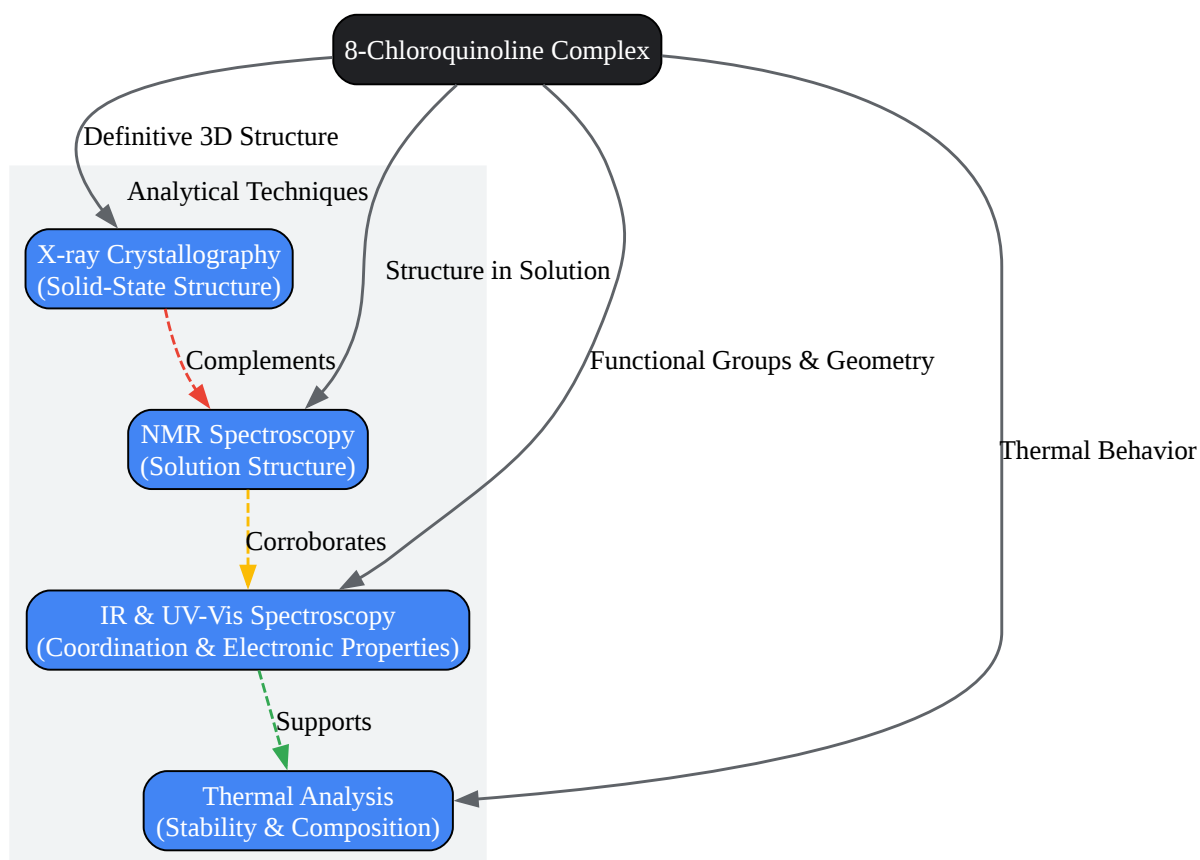
This copper(II) complex was synthesized by mixing a solution of 5-chloro-7-bromo-8-hydroxyquinoline with a copper(II) salt.[4] The resulting precipitate was collected and subjected to characterization. Single crystals for X-ray analysis were obtained through appropriate crystallization techniques.

Single-Crystal X-ray Diffraction Analysis

For each complex, a suitable single crystal was selected and mounted on a diffractometer. X-ray diffraction data were collected at a controlled temperature using monochromatic radiation. The collected data were then processed to solve and refine the crystal structure. This process involves determining the unit cell dimensions, the space group, and the atomic coordinates of all atoms in the crystal lattice.

Visualizing the Experimental Workflow

The process of determining the crystal structure of a molecular compound is a systematic workflow, from synthesis to data analysis.



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